N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide is a chemical compound with the molecular formula C14H12N2O4S It is characterized by the presence of a nitrophenyl group, a sulfinyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide typically involves the reaction of 4-nitrobenzenesulfinyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions, such as hydrochloric acid, at elevated temperatures.
Substitution: Various nucleophiles, such as amines or thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Formation of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide.
Reduction: Formation of N-[4-(4-aminophenyl)sulfinylphenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as a dihydrofolate reductase (DHFR) inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation, which is particularly useful in antimicrobial and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfinyl group.
N-(4-aminophenyl)sulfinylphenylacetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-nitrophenyl)sulfonylphenylacetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide is unique due to the presence of both the nitrophenyl and sulfinyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
7467-52-9 |
---|---|
Molekularformel |
C14H12N2O4S |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide |
InChI |
InChI=1S/C14H12N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(20)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
IXRHHQZGBQJUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.